Lipophilicity Enhancement: XLogP3 Comparison vs. Non-Fluorinated 3-(Thiophen-3-yl)acrylic Acid
The target compound exhibits a computed XLogP3-AA of 2.5, versus 1.6 for the non-fluorinated direct analog 3-(thiophen-3-yl)acrylic acid (CAS 102696-71-9), yielding a ΔLogP of +0.9 [1][2]. This represents a ~56% increase in predicted partition coefficient, driven exclusively by the 5-CF₃ substituent. The higher lipophilicity improves membrane permeability potential in cellular assays without increasing topological polar surface area (both compounds share TPSA = 65.5 Ų) [1][2].
| Evidence Dimension | Lipophilicity (XLogP3 / XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.5 (PubChem, 2024 release) [1] |
| Comparator Or Baseline | 3-(Thiophen-3-yl)acrylic acid (CAS 102696-71-9): XLogP3 = 1.6 (PubChem, 2021 release) [2] |
| Quantified Difference | ΔLogP = +0.9 (56% increase in predicted logP) |
| Conditions | Computed values from PubChem XLogP3 algorithm; not experimentally measured logP/logD values. |
Why This Matters
For medicinal chemistry programs optimizing CNS penetration or cellular bioavailability, the +0.9 LogP increment can be decisive for crossing lipid bilayers while maintaining the same TPSA, a combination not achievable with the non-fluorinated parent scaffold.
- [1] PubChem CID 125424281 – (2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid. XLogP3-AA = 2.5; TPSA = 65.5 Ų. View Source
- [2] PubChem CID 735793 – (2E)-3-(3-Thienyl)-2-propenoic acid. XLogP3 = 1.6; TPSA = 65.5 Ų. View Source
